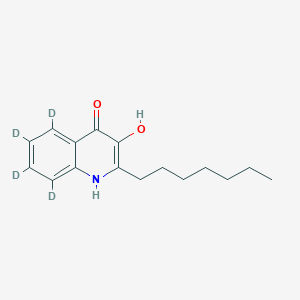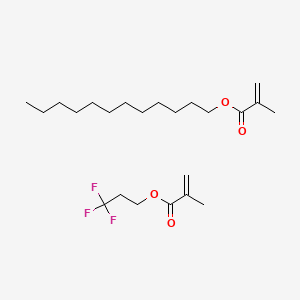
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2-methylprop-2-enoate: and 3,3,3-trifluoropropyl 2-methylprop-2-enoate are organic compounds that belong to the class of esters. These compounds are characterized by their unique chemical structures, which include a long dodecyl chain and a trifluoropropyl group, respectively. They are used in various industrial applications due to their distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Dodecyl 2-methylprop-2-enoate
- This compound can be synthesized through the esterification of dodecanol with methacrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion.
Reaction: [ \text{Dodecanol} + \text{Methacrylic Acid} \rightarrow \text{Dodecyl 2-methylprop-2-enoate} + \text{Water} ]
-
3,3,3-trifluoropropyl 2-methylprop-2-enoate
- This compound can be synthesized by reacting 3,3,3-trifluoropropanol with methacrylic acid in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Reaction: [ \text{3,3,3-Trifluoropropanol} + \text{Methacrylic Acid} \rightarrow \text{3,3,3-Trifluoropropyl 2-methylprop-2-enoate} + \text{Water} ]
Industrial Production Methods
- Industrial production of these compounds often involves continuous flow reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
- Both compounds can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
-
Reduction
- Reduction of these esters can lead to the formation of alcohols.
Reagents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄).
-
Substitution
- These compounds can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Reagents: Sodium hydroxide (NaOH), Ammonia (NH₃).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. Their unique structures impart specific properties to the resulting polymers, such as hydrophobicity and chemical resistance.
Biology
- In biological research, these compounds are used as intermediates in the synthesis of bioactive molecules. Their ester groups can be modified to introduce various functional groups, making them versatile building blocks.
Medicine
- These compounds are explored for their potential use in drug delivery systems. Their ability to form stable esters makes them suitable for encapsulating active pharmaceutical ingredients.
Industry
- In the industrial sector, these compounds are used as additives in lubricants, coatings, and adhesives. Their chemical stability and resistance to degradation make them valuable in enhancing the performance of industrial products.
Wirkmechanismus
- The mechanism of action of these compounds largely depends on their chemical structure. The ester group can undergo hydrolysis in the presence of water or enzymes, releasing the corresponding alcohol and acid.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lauryl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a shorter alkyl chain.
Hexadecyl methacrylate: Similar to dodecyl 2-methylprop-2-enoate but with a longer alkyl chain.
2,2,2-Trifluoroethyl methacrylate: Similar to 3,3,3-trifluoropropyl 2-methylprop-2-enoate but with a shorter fluorinated chain.
Uniqueness
- The presence of the trifluoropropyl group in 3,3,3-trifluoropropyl 2-methylprop-2-enoate imparts unique properties such as increased hydrophobicity and chemical resistance compared to non-fluorinated analogs.
- The long dodecyl chain in dodecyl 2-methylprop-2-enoate provides enhanced flexibility and lower glass transition temperature in polymers compared to shorter alkyl chain analogs.
These compounds, with their unique chemical structures and properties, find diverse applications across various fields, making them valuable in both research and industry.
Eigenschaften
CAS-Nummer |
65605-58-5 |
|---|---|
Molekularformel |
C23H39F3O4 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
dodecyl 2-methylprop-2-enoate;3,3,3-trifluoropropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2.C7H9F3O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-16(17)15(2)3;1-5(2)6(11)12-4-3-7(8,9)10/h2,4-14H2,1,3H3;1,3-4H2,2H3 |
InChI-Schlüssel |
AIBYSHCOOFEZPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)C(=C)C.CC(=C)C(=O)OCCC(F)(F)F |
Verwandte CAS-Nummern |
65605-58-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



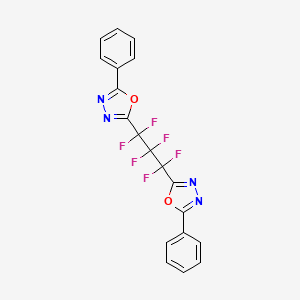
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
![2-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-17-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-7-ylidene]amino]oxyacetic acid](/img/structure/B13419558.png)
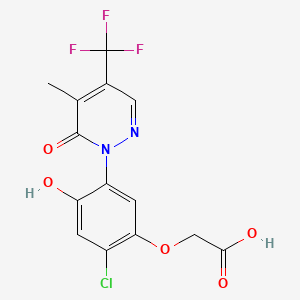
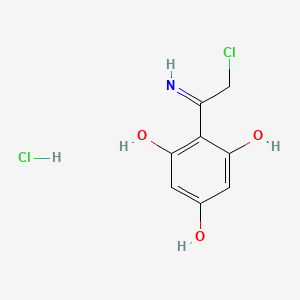
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
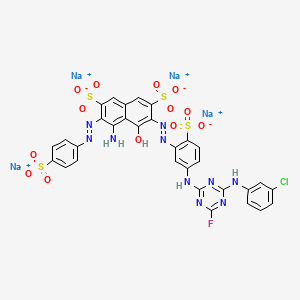

![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
